Casimirolide

Description

Properties

IUPAC Name |

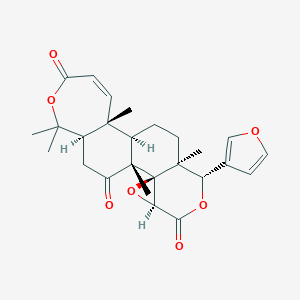

7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYJEFRPIKEYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

751-03-1 | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 230 °C | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Obacunone

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of limonoids starts with the formation of a 30-carbon triterpene scaffold through the cyclization of 2,3-oxidosqualene (B107256). nih.govnih.gov In citrus, radioactive tracer studies suggest that nomilin (B1679832) is a likely precursor for other limonoid aglycones, including obacunone. cirad.fracs.org Nomilin is synthesized in the phloem of stem tissues via terpenoid pathways from acetate (B1210297) and mevalonate, leading to farnesyl pyrophosphate. acs.org

The conversion of protolimonoids to true limonoids involves significant scaffold modifications, including a C-30 methyl shift (apo-rearrangement) and the formation of the characteristic furan (B31954) ring. nih.govbiorxiv.org While the initial steps from 2,3-oxidosqualene to protolimonoids like melianol (B1676181) have been elucidated, the subsequent steps leading to specific limonoids like obacunone are still under investigation. nih.govbiorxiv.org

Enzymatic Transformations in Limonoid Biosynthesis

Several enzymatic transformations are crucial for the biosynthesis of obacunone and other limonoids. Oxidosqualene cyclases (OSCs) are the initial committed enzymes in the triterpenoid (B12794562) pathway, converting 2,3-oxidosqualene into various triterpene scaffolds. nih.govfrontiersin.org In citrus, a specific OSC, CiOSC, has been identified as playing a pivotal role in the biosynthesis of limonoid precursors. frontiersin.org

Further enzymatic steps involve cytochrome P450s (CYP450s) and other enzymes that catalyze oxidative modifications, rearrangements, and the formation of the furan ring. nih.govfrontiersin.orgbiorxiv.org While the complete suite of enzymes leading specifically to obacunone is not fully characterized, research has identified enzymes involved in the broader limonoid pathway in citrus and other limonoid-producing plants. For instance, limonoid D-ring lactone hydrolase (LLH) is involved in the lactonization of the D-ring, a process that occurs in seeds. cirad.fracs.org Limonoid glucosyltransferase (LGT) is another key enzyme responsible for converting limonoid aglycones, such as obacunone, nomilin, and limonin (B1675406), into their corresponding glucosides. cirad.fracs.org This glucosidation is considered a natural debittering process in citrus fruits during maturation. cirad.fracs.org

Research has also identified pairs of aldo-keto reductases (AKRs), cytochrome P450s (CYP450s), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs) involved in side chain cleavage and furan ring construction from protolimonoid precursors. acs.org

Interactive Table 1: Key Enzymes in Limonoid Biosynthesis

| Enzyme Class | Role in Biosynthesis | Examples (where specified) |

| Oxidosqualene Cyclases (OSCs) | Catalyze cyclization of 2,3-oxidosqualene | CiOSC (in Citrus) frontiersin.org |

| Cytochrome P450s (CYP450s) | Catalyze oxidative modifications and rearrangements | Involved in furan ring formation nih.govfrontiersin.orgacs.org |

| Limonoid D-ring Lactone Hydrolase (LLH) | Catalyzes D-ring lactonization | Found in citrus seeds cirad.fracs.org |

| Limonoid Glucosyltransferase (LGT) | Converts limonoid aglycones to glucosides | Converts obacunone, nomilin, limonin cirad.fracs.org |

| Aldo-Keto Reductases (AKRs) | Involved in side chain cleavage | MaAKR, CsAKR acs.org |

| 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) | Involved in furan ring construction | Found in Meliaceae and Citrus acs.org |

Genetic and Molecular Regulation of Obacunone Production in Plants

The production of limonoids, including obacunone, is influenced by genetic and molecular factors, as well as environmental conditions, tissue type, and developmental stage of the plant. frontiersin.org While the detailed genetic mechanisms specifically controlling obacunone biosynthesis are still being elucidated, research on the broader limonoid pathway provides insights.

Studies have utilized comparative transcriptomic analysis to identify genes potentially involved in limonoid biosynthesis in citrus. frontiersin.org This approach has highlighted the importance of genes encoding for cytochrome P450s (CYP450s) and transcription factors like MYB in regulating limonoid levels. frontiersin.org For instance, the transcription factor CiMYB42 has been identified as a positive regulator of limonoid biosynthesis in citrus, influencing the expression of CiOSC by binding to its promoter. researchgate.netnih.gov Overexpression of CiMYB42 in sweet orange led to significant accumulation of limonin and nomilin, while its downregulation resulted in reduced nomilin accumulation. nih.gov

The gene encoding for limonoid glucosyltransferase (LGT), a key enzyme in the conversion of obacunone to its glucoside, has been isolated from various Citrus species. cirad.fr Regulating the activity of LGT at the molecular level could potentially increase glucoside levels and reduce the accumulation of bitter limonoid aglycones. cirad.fr

Research Findings on Genetic Regulation:

Transcriptomic analysis in pummelo (Citrus grandis) identified differentially expressed genes potentially related to limonoid biosynthesis, including CYP450s and MYB transcription factors. frontiersin.org

The CiOSC gene, encoding oxidosqualene cyclase, was found to positively correlate with limonoid accumulation during seed development in pummelo. frontiersin.org Silencing of CiOSC expression led to a reduction in limonin and nomilin content. frontiersin.org

The transcription factor CiMYB42 positively regulates limonoid biosynthesis by binding to the promoter of CiOSC. researchgate.netnih.gov

Interactive Table 2: Genes and Regulatory Factors in Limonoid Biosynthesis

| Gene/Factor | Type of Molecule | Role in Regulation | Research Findings |

| CiOSC | Gene (encodes enzyme) | Involved in the initial cyclization of 2,3-oxidosqualene | Expression correlates with limonoid accumulation; silencing reduces limonoid content. frontiersin.org |

| LGT | Gene (encodes enzyme) | Catalyzes glucosidation of limonoid aglycones | Isolated from various Citrus species; regulating its activity can impact glucoside levels. cirad.fr |

| CiMYB42 | Transcription Factor | Positive regulator of limonoid biosynthesis | Binds to the promoter of CiOSC; overexpression increases limonin/nomilin; downregulation reduces nomilin. researchgate.netnih.gov |

| CYP450s | Genes (encode enzymes) | Involved in various oxidative steps | Identified in transcriptomic studies as potentially related to limonoid biosynthesis. frontiersin.org |

Synthetic Strategies and Structural Modifications of Obacunone Derivatives

Chemical Synthesis Approaches for Obacunone Modification

Semisynthesis is a common approach for generating obacunone derivatives, starting from the naturally isolated compound. Modifications can be made to various parts of the obacunone structure, including the A, B, and D-rings. rsc.org For instance, a series of obacunone derivatives, such as C7-oxime esters, C7-oxime sulfonate esters, and C7-esters, have been semisynthesized. rsc.org Simple chemical conversions can be performed on natural limonoids like obacunone to yield derivatives with altered functional groups. researchgate.net

Furan (B31954) Ring Transformations and Structure-Activity Relationships

The furan ring at the C-17 position is recognized as a key pharmacophore for the biological activity of limonoids, including insecticidal activity. researchgate.netresearchgate.netresearchgate.net Modifications to the furan ring can significantly impact the biological activity of obacunone derivatives. researchgate.net Furan-site transformations of obacunone have been synthesized through methods like selective bromination followed by palladium-catalyzed coupling reactions, without altering other functional groups. researchgate.netresearchgate.net Research indicates that certain furan-transformed derivatives can exhibit more potent insecticidal activity compared to obacunone itself. researchgate.netresearchgate.net The opening of the furan ring can lead to the formation of reactive intermediates. mdpi.com

Data Table: Insecticidal Activity of Furan-Modified Obacunone Derivatives

| Compound | Modification Site | Insecticidal Activity Against Mythimna separata (at 1 mg/mL) | Citation |

| Obacunone | - | 42.9% | researchgate.net |

| Dibromo-obacunone | Furan ring | Higher than obacunone and toosendanin | researchgate.net |

| Derivative 3e | Furan ring | More potent than obacunone and toosendanin | researchgate.net |

| Derivative 3f | Furan ring | More potent than obacunone and toosendanin | researchgate.net |

| Derivative 3j | Furan ring | More potent than obacunone and toosendanin | researchgate.net |

C7-Position Derivatization and Associated Biological Activities

The carbonyl group at the C-7 position of obacunone is another important site for chemical modification. researchgate.net Reduction at C-7 can yield related alcohols, from which derivatives such as acetates, oximes, and methoximes can be prepared. researchgate.net Semisynthesis of obacunone derivatives has included modifications at the C-7 carbonyl group, leading to compounds like C7-oxime esters and C7-esters. rsc.orgnih.gov Studies have shown that substitutions on the C-7 carbonyl can affect the biological activity of obacunone derivatives. researchgate.net For example, C7α-propionyloxybacunone and C7β-(n)heptanoyloxybacunone, synthesized through esterification of reduction products at C-7, demonstrated improved insecticidal activity compared to obacunone. researchgate.netnih.gov The reactions at the C-7 and C-16 sites are also considered main metabolic pathways of obacunone. researchgate.net

Data Table: Insecticidal Activity of C7-Modified Obacunone Derivatives

| Compound | Modification Site | Insecticidal Activity Against Mythimna separata (at 1 mg/mL) | Citation |

| Obacunone | - | 42.9% | researchgate.net |

| C7α-Propionyloxybacunone | C7 | 39.3% | researchgate.net |

| C7β-(n)Heptanoyloxybacunone | C7 | 57.1% | researchgate.net |

Advanced Synthetic Methodologies for Novel Obacunone Analogs

Advanced synthetic methodologies are employed to create novel obacunone analogs with tailored properties. These methods aim for precise control over the resulting structures, including their stereochemistry.

Stereoselective Synthesis and Isomer Characterization

Stereoselective synthesis is crucial for obtaining specific isomers of obacunone derivatives, as the stereochemistry can influence biological activity. While the provided text does not detail specific stereoselective synthesis routes for obacunone itself, it mentions stereoselective synthesis in the context of other natural product analogs researchgate.netacs.orgdigitellinc.commdpi.com and the characterization of isomers researchgate.netnih.gov. For instance, the ratio of stereoisomers resulting from reactions like the reduction of obacunone at C-7 can be influenced by reaction conditions, such as the solvent used. nih.gov The absolute configurations of isomers can be established using techniques like the Mosher ester method or X-ray crystallography. mdpi.comnih.gov

Analytical Techniques for Structural Elucidation of Derivatives

Structural elucidation of obacunone derivatives relies on a combination of analytical techniques. researchgate.netslideshare.netchromatographyonline.comnih.gov Spectroscopic methods are fundamental, including UV, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR). researchgate.netmdpi.comslideshare.netkagoshima-u.ac.jp Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and gas chromatography-mass spectrometry (GC-MS), is vital for determining molecular weight and fragmentation patterns, aiding in structure confirmation and the identification of unknown compounds. researchgate.netchromatographyonline.comnih.gov X-ray crystallography can provide unambiguous three-dimensional structural information, including the absolute configuration of crystalline derivatives. rsc.orgnih.govmdpi.com Circular Dichroism (CD) spectra are also used in structural elucidation. researchgate.net

Advanced Preclinical Investigations of Obacunone S Biological Activities

Antineoplastic and Antiproliferative Research

Molecular Mechanisms in Colorectal Carcinoma Models

Recent studies have elucidated the molecular pathways through which obacunone exerts its anticancer effects in the context of colorectal carcinoma.

Obacunone has been shown to modulate the cell cycle in colorectal cancer cells, leading to an arrest at critical checkpoints. nih.govnih.gov In Caco2 human colorectal carcinoma cells, treatment with obacunone resulted in an accumulation of cells in the G1 and G2 phases of the cell cycle. nih.govnih.gov This effect was observed after a 48-hour exposure to concentrations of 50 µM or 100 µM. nih.gov Similarly, in SW480 cells, obacunone, along with its glucoside, was found to activate p21, a protein known to be a potent inhibitor of cell cycle progression, leading to cell arrest at the G2/M phase. nih.govnih.gov This disruption of the normal cell cycle progression is a key mechanism by which obacunone inhibits the uncontrolled proliferation of cancer cells. nih.gov

A significant component of obacunone's antineoplastic activity is its ability to induce programmed cell death, or apoptosis, in colorectal cancer cells. Research on SW480 human colon cancer cells demonstrated that obacunone induces apoptosis through the intrinsic pathway. nih.gov This is characterized by a decreased ratio of Bcl-2 to Bax gene transcription, which are key regulators of apoptosis. nih.govnih.gov The process is further mediated by the activation of caspase-9 and the subsequent activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov The release of cytochrome c from the mitochondria into the cytosol is another indicator of the intrinsic apoptosis pathway being activated by limonoids like obacunone. nih.gov In Panc-28 pancreatic cancer cells, obacunone also demonstrated the ability to activate Caspase-3 by inducing cytochrome C release. nih.gov

Obacunone has demonstrated potent anti-proliferative effects across a range of human colorectal cancer cell lines. In a dose-dependent manner, it suppressed the viability of Caco2, HT-29, SW480, and HCT-116 cells after 48 hours of exposure. nih.govmdpi.com This indicates a broad efficacy against different molecular subtypes of colorectal cancer. One study reported the IC50 values for obacunone in SW480 cells to be 97.02 ± 4.1 μM at 24 hours and 56.22 ± 4.03 μM at 72 hours. nih.govnih.gov

| Cell Line | Effect | Reported IC50 Values |

|---|---|---|

| Caco2 | Suppressed viability in a concentration-dependent manner. nih.gov | Data not specified |

| HT-29 | Suppressed viability in a concentration-dependent manner. nih.gov | Data not specified |

| SW480 | Inhibited cell proliferation. nih.gov | 97.02 ± 4.1 μM (24h) nih.govnih.gov |

| HCT-116 | Suppressed viability in a concentration-dependent manner. nih.gov | Data not specified |

The efficacy of obacunone has also been evaluated in a well-established in vivo model of chronic inflammation-induced colorectal cancer using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS). nih.govmdpi.com In this murine model, oral administration of obacunone significantly mitigated the severity of the disease. nih.govnih.gov

Key findings from the AOM/DSS model include a significant reduction in tumor size and number in the obacunone-treated group compared to the control group. nih.govnih.gov Furthermore, obacunone treatment led to a reduction in bloody diarrhea, colon shortening, and splenomegaly, all markers of disease severity in this model. nih.govnih.gov Histological analysis revealed a lower score in the obacunone group, indicating less tissue damage. nih.govtandfonline.com Mechanistically, the beneficial effects were attributed to the suppression of inflammation and the inhibition of cell proliferation within the tumor tissue. nih.govnih.gov This was evidenced by the decreased expression of pro-inflammatory mediators such as MCP-1, IL-1β, TNF-α, IL-6, COX-2, and iNOS, as well as a reduction in the proliferation marker PCNA in the colonic mucosa. nih.gov

| Parameter | AOM/DSS Model Group | Obacunone-Treated Group | Reference |

|---|---|---|---|

| Colon Length (cm) | 7.35 ± 0.2128 | 8.275 ± 0.2169 | nih.gov |

| Histological Score | 9 ± 0.5774 | 6 ± 0.5774 | nih.gov |

| Tumor Size (mm) | 4.25 ± 0.6196 | 2 ± 0.5669 | nih.gov |

Studies in Breast Cancer Cell Lines

Obacunone has also been investigated for its potential against breast cancer, showing significant cytotoxicity against human breast cancer cell lines. nih.gov

In studies involving the estrogen receptor-positive (ER+) MCF-7 cell line, obacunone demonstrated strong inhibitory effects on cell proliferation. nih.gov This effect was not observed in non-malignant MCF-12F breast cells, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of action in MCF-7 cells involves the induction of apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, obacunone was found to induce G1 cell cycle arrest in these cells. nih.gov A key finding is that obacunone significantly inhibits aromatase activity, an enzyme crucial for estrogen synthesis, which is a major driver in ER+ breast cancers. nih.gov The anti-proliferative and anti-aromatase activities of obacunone in MCF-7 cells appear to be mediated through the inhibition of the p38 MAPK signaling pathway. nih.gov

In the estrogen receptor-negative (ER-) MDA-MB-231 cell line, the cytotoxicity of obacunone was found to be significantly attenuated. nih.gov This difference in efficacy is suggested to be related to mutations in the p53 and ER genes in MDA-MB-231 cells. nih.gov

| Cell Line | Key Findings | Molecular Mechanisms |

|---|---|---|

| MCF-7 (ER+) | Strongly inhibited cell proliferation; Induced G1 cell cycle arrest. nih.gov | Upregulated Bax, downregulated Bcl-2, inhibited aromatase activity, inhibited p38 MAPK signaling pathway. nih.gov |

| MDA-MB-231 (ER-) | Exhibited significant cytotoxicity, though attenuated compared to MCF-7. nih.gov | Cytotoxicity may be affected by p53 and ER gene mutations. nih.gov |

Enzymatic Inhibition Profiling (e.g., Aromatase)

Obacunone has been identified as a significant inhibitor of aromatase, a key enzyme (CYP19) involved in the biosynthesis of estrogens. nih.govd-nb.info In vitro enzymatic assays have demonstrated that obacunone exhibits potent aromatase inhibition activity, with a reported IC50 value of 28.04 μM. nih.gov This inhibitory action is a critical aspect of its anti-cancer potential, particularly in hormone-dependent cancers like estrogen-responsive breast cancer. nih.gov The mechanism of action in human breast adenocarcinoma cells (MCF-7) involves the inhibition of the p38 MAPK signaling pathway, which contributes to its anti-aromatase and anti-proliferative effects. nih.gov By suppressing aromatase, obacunone can effectively reduce the conversion of androgens to estrogens, thereby limiting a primary driver of cancer cell proliferation in certain malignancies. nih.govd-nb.info

Table 1: Enzymatic Inhibition Profile of Obacunone

| Target Enzyme | Reported Activity | IC50 Value | Associated Cancer Model |

|---|---|---|---|

| Aromatase (CYP19) | Significant Inhibition | 28.04 μM | MCF-7 (Breast Adenocarcinoma) |

Cell Cycle Arrest and Apoptosis Induction Pathways

Obacunone exerts its anti-cancer effects by modulating fundamental cellular processes, including cell cycle progression and programmed cell death (apoptosis). nih.govmedchemexpress.com In breast cancer cells, treatment with obacunone has been shown to induce G1 phase cell cycle arrest. nih.gov This halt in the cell cycle is accompanied by the induction of apoptosis, which is mediated through the regulation of key apoptotic proteins. nih.gov

The pro-apoptotic activity of obacunone involves altering the balance of the Bcl-2 family of proteins. nih.gov Specifically, it up-regulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the activation of the intrinsic apoptotic pathway. researchgate.netmdpi.com Further downstream, obacunone treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are critical for the dismantling of the cell during apoptosis. nih.govresearchgate.net In MCF-7 cells, for instance, caspase-7 was altered 3.6-fold following obacunone treatment, indicating that its antiproliferative effects are mediated by caspase-dependent pathways. nih.gov The activation of tumor suppressor proteins like p53 has also been associated with its cytotoxic effects. nih.govresearchgate.net

Investigations in Prostate Cancer Models

Selective Cytotoxicity Mechanisms in Cancer Cells

A noteworthy characteristic of obacunone is its selective cytotoxicity toward cancer cells. nih.gov Research has demonstrated that obacunone can specifically kill prostate cancer cells while having no harmful effect on normal prostate cells, such as the RWPE-1 cell line. nih.gov This selectivity is crucial for its potential as a therapeutic agent, as it suggests a capacity to target malignant cells while sparing healthy tissue. A similar selective action was observed in breast cancer models, where obacunone strongly inhibited the proliferation of MCF-7 cancer cells without affecting non-malignant MCF-12F breast cells. nih.gov

In androgen-dependent human prostate cancer LNCaP cells, obacunone exhibits both time- and dose-dependent inhibition of cell proliferation. nih.govnih.gov At a concentration of 100 μM, it can inhibit cell viability by more than 60% after 24 and 48 hours of incubation. nih.gov The cytotoxic mechanism in prostate cancer cells involves the activation of the intrinsic apoptosis pathway, evidenced by increased DNA fragmentation and elevated levels of cytoplasmic cytochrome C. nih.govresearchgate.net

Akt Signaling Pathway Modulation

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis, and its hyperactivation is common in prostate cancer. nih.govnih.govmdpi.com Obacunone has been shown to directly target this pathway as a key part of its anti-cancer mechanism in prostate cancer cells. nih.govnih.gov

Treatment of LNCaP prostate cancer cells with obacunone results in the down-regulation of the Akt signaling pathway. nih.govnih.gov This inhibition of Akt signaling is central to the compound's ability to induce programmed cell death. nih.gov By suppressing this pro-survival pathway, obacunone facilitates apoptosis and inhibits cell proliferation. nih.govnih.gov In addition to inhibiting Akt, obacunone also negatively regulates other related molecules, including the androgen receptor and prostate-specific antigen (PSA), further confirming its ability to induce cytotoxicity through multiple interconnected pathways. nih.gov

Research in Neuroblastoma Cell Systems

Growth Inhibition and Cell Cycle Dysregulation

Preclinical studies have extended to investigating the effects of obacunone on neuroblastoma, a common pediatric cancer. nih.gov In human neuroblastoma SH-SY5Y cells, obacunone demonstrated a clear dose-response antiproliferative effect over 24 to 48 hours of treatment. nih.gov This growth inhibition is linked to the compound's ability to interfere with cell division and induce cell death. nih.gov

Mechanistic studies revealed that obacunone can induce the activity of caspase-3 and caspase-7 in SH-SY5Y cells, indicating the promotion of apoptosis. nih.gov Furthermore, treatment with obacunone was found to cause aneuploidy, a state of abnormal chromosome numbers within a cell. nih.gov The induction of aneuploidy is a form of cell cycle dysregulation that can lead to mitotic catastrophe and ultimately inhibit the growth and proliferation of cancer cells.

Table 2: Summary of Obacunone's Effects in Investigated Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Affected Pathways |

|---|---|---|---|

| LNCaP | Prostate Cancer | Selective cytotoxicity; time- and dose-dependent proliferation inhibition; apoptosis induction. | Akt signaling pathway inhibition; Androgen Receptor down-regulation. |

| 22RV1 | Prostate Cancer | Controlled proliferation; promoted apoptosis. | Associated with nicotinate, nicotinamide, and other metabolic pathways. |

| MCF-7 | Breast Cancer | Inhibition of proliferation; G1 cell cycle arrest; apoptosis induction. | Aromatase inhibition; p38 MAPK pathway. |

| SH-SY5Y | Neuroblastoma | Dose-response growth inhibition; induction of aneuploidy. | Caspase-3/7 activation. |

Mentioned Compounds

Table 3: List of Compounds and Proteins Mentioned

| Name | Classification |

|---|---|

| Obacunone | Limonoid (Triterpenoid) |

| Aromatase (CYP19) | Enzyme |

| Akt (Protein Kinase B) | Protein (Kinase) |

| Bax | Protein (Pro-apoptotic) |

| Bcl-2 | Protein (Anti-apoptotic) |

| Caspase-3 | Enzyme (Protease) |

| Caspase-7 | Enzyme (Protease) |

| Cytochrome C | Protein (Electron Transport Chain) |

| p38 MAPK | Protein (Kinase) |

| p53 | Protein (Tumor Suppressor) |

| Androgen Receptor | Protein (Nuclear Receptor) |

| Prostate-Specific Antigen (PSA) | Protein (Glycoprotein) |

Apoptotic and Aneuploidy Induction

Advanced preclinical research has demonstrated that obacunone can induce cell death in cancer models through the activation of apoptosis, a form of programmed cell death. In studies involving human neuroblastoma SH-SY5Y cells, treatment with obacunone led to the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. researchgate.net This activation ultimately results in the systematic dismantling of the cell.

Beyond inducing apoptosis, obacunone treatment has also been observed to cause cellular aneuploidy in neuroblastoma cells. researchgate.net Aneuploidy, an abnormal number of chromosomes in a cell, is a hallmark of many cancers and can be a predictor of tumor aggressiveness and response to therapy. The induction of an aneuploid state in SH-SY5Y cells by obacunone suggests a mechanism of action that involves interference with mitotic cell division. researchgate.net Investigations showed that the compound could stall the cell cycle in the G1 phase and lead to incomplete mitosis, contributing to the formation of aneuploid cells. researchgate.net

Preclinical Studies in Other Cancer Types

Ovarian Cancer Ferroptosis Induction

Recent investigations have highlighted a novel anti-cancer mechanism of obacunone involving the induction of ferroptosis in ovarian cancer cells. researchgate.netmdpi.com Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. In preclinical studies utilizing the human ovarian cancer cell lines SKOV3 and OVCAR3, obacunone was shown to significantly inhibit cell proliferation and trigger ferroptotic cell death. researchgate.netmdpi.com

The mechanism underlying this effect appears to be mediated through the Akt/p53 signaling pathway. Obacunone treatment led to reduced phosphorylation of Akt and an increase in the expression of the tumor suppressor protein p53. researchgate.net This modulation of the Akt/p53 axis promotes the conditions necessary for ferroptosis. Key biochemical markers of ferroptosis were observed in obacunone-treated ovarian cancer cells, including increased intracellular iron content, elevated levels of lipid peroxidation, and characteristic abnormal mitochondrial morphology. researchgate.netmdpi.com Furthermore, obacunone was found to decrease levels of glutathione (B108866) (GSH) and inhibit the expression of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxide damage. Concurrently, it upregulated the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), which is involved in the synthesis of lipids that are susceptible to peroxidation. researchgate.net In vivo experiments using a BALB/c nude mouse model further confirmed that obacunone effectively inhibited the growth of ovarian tumors. researchgate.netmdpi.com

Key Findings on Obacunone-Induced Ferroptosis in Ovarian Cancer

| Cell Lines/Model | Key Pathway Modulated | Observed Effects | Reference |

|---|---|---|---|

| SKOV3 and OVCAR3 | Akt/p53 Signaling Pathway | Inhibited cell proliferation, Increased intracellular iron, Elevated lipid peroxidation, Decreased GSH levels, Inhibited GPX4 expression, Upregulated ACSL4 expression, Reduced Akt phosphorylation, Enhanced p53 expression | researchgate.net, mdpi.com, |

| BALB/c Nude Mouse Model | Not specified | Effectively inhibited tumor growth | researchgate.net, mdpi.com |

Potential Effects on Hepatocellular and Pancreatic Cancer Models

Preclinical evidence suggests that obacunone possesses potential therapeutic activity against hepatocellular and pancreatic cancers. In studies using the human hepatocellular carcinoma cell line HepG2, obacunone has been reported to reduce cell viability in a dose-dependent manner. cshl.edu Its mechanism of action in these cells involves decreasing proliferation by affecting cell membrane permeability, nuclear intensity, and the concentration of reactive oxygen species (ROS). cshl.edu

Anti-inflammatory and Immunomodulatory Research

Modulation of Key Inflammatory Signaling Pathways

Obacunone has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target of obacunone is the Toll-like Receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) signaling axis. This pathway plays a critical role in the innate immune system, recognizing pathogens and triggering pro-inflammatory responses.

In a preclinical mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), obacunone administration was found to efficiently alleviate the severity of the condition. researchgate.net The therapeutic effect was linked to the attenuation of the excessive activation of the TLR4/NF-κB signaling pathway in the colon. researchgate.net Similarly, in a mouse model of chronic inflammation-induced colorectal cancer, obacunone administration suppressed the abnormal activation and phosphorylation of IκBα and the p65 subunit of NF-κB. NF-κB is a major transcription factor that mediates the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation of IκBα, which is a prerequisite for NF-κB activation, obacunone effectively blocks the downstream inflammatory cascade. This leads to a remarkable decrease in the expression of pro-inflammatory mediators such as TNF-α, iNOS, and COX-2 in colonic tissue.

Obacunone's Attenuation of the TLR4/NF-κB Axis

| Model | Key Target | Downstream Effects | Reference |

|---|---|---|---|

| DSS-induced Ulcerative Colitis (Mouse) | TLR4/NF-κB Signaling Pathway | Alleviated severity of colitis, Attenuated excessive pathway activation | researchgate.net |

| AOM/DSS-induced Colorectal Cancer (Mouse) | Phosphorylation of IκBα and NF-κB p65 | Suppressed abnormal phosphorylation, Decreased expression of TNF-α, iNOS, and COX-2 |

Cytokine Production and Inflammatory Mediator Regulation

Obacunone has demonstrated significant capabilities in modulating the production of key cytokines and inflammatory mediators, which are central to the inflammatory response. In studies involving lipopolysaccharide (LPS)-activated macrophages, obacunone potently decreased the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) at both the transcriptional and translational levels. nih.gov This suppression of inflammatory agents occurs without inducing cytotoxicity. nih.gov Further research in models of chronic inflammation-induced colorectal cancer has corroborated these findings, showing that obacunone treatment leads to reduced levels of IL-6, tumor necrosis factor-alpha (TNF-α), and NO. researchgate.net

The mechanism behind this anti-inflammatory activity involves the regulation of specific signaling pathways. Obacunone has been shown to suppress the p38-mediated activator protein-1 (AP-1) signaling pathway. nih.gov It achieves this by stabilizing the mRNA of mitogen-activated protein kinase phosphatase 1 (MKP-1), which leads to a prolonged expression of the MKP-1 protein. nih.govnoaa.gov This phosphatase, in turn, deactivates p38 MAPK, a key kinase in the inflammatory signaling cascade. nih.govnoaa.gov This targeted action on intracellular signaling highlights obacunone's potential as a regulator of inflammatory processes. nih.gov

Table 1: Effect of Obacunone on Inflammatory Mediators

| Mediator | Effect | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Decreased Production | LPS-activated macrophages | nih.gov |

| Interleukin-6 (IL-6) | Decreased Production | LPS-activated macrophages; Colorectal Cancer Model | nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Decreased Production | LPS-activated macrophages | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production | Colorectal Cancer Model | researchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Production | LPS-activated macrophages | nih.gov |

| Cyclooxygenase-2 (COX-2) | Decreased Level | Colorectal Cancer Model | researchgate.net |

Therapeutic Effects in Inflammatory Disease Models

Obacunone has been shown to effectively alleviate the severity of dextran sulfate sodium (DSS)-induced experimental ulcerative colitis in mice. nih.govmdpi.com Its therapeutic action is multifaceted, involving the modulation of gut microbiota, restoration of the intestinal epithelial barrier, and attenuation of inflammatory signaling cascades. nih.govnih.gov In colitis models, obacunone administration mitigated common characteristics such as diarrhea, bloody stool, colon shortening, and histological injury. nih.gov

Mechanistically, obacunone was found to suppress the hyperactivation of the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, a key driver of intestinal inflammation. nih.govmdpi.com Furthermore, it promotes the integrity of the intestinal barrier by increasing the expression of tight junction proteins, including TJP1 and occludin, which are often downregulated in colitis. nih.gov

Table 2: Obacunone's Effects in Experimental Colitis Model

| Parameter | Effect of Obacunone Treatment | Reference |

|---|---|---|

| Disease Severity (diarrhea, bloody stool) | Attenuated | nih.govnih.gov |

| Colon Length | Reduced shortening | nih.gov |

| Histological Injury | Ameliorated | nih.gov |

| TLR4/NF-κB Signaling | Attenuated hyperactivation | nih.govmdpi.com |

| Tight Junction Protein Expression (TJP1, Occludin) | Promoted expression | nih.gov |

In preclinical models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), obacunone demonstrates significant protective effects. nih.govnih.gov Treatment with obacunone effectively alleviates key indicators of ALI, including decreasing the lung wet/dry weight ratio, which is a marker of pulmonary edema. nih.govnih.gov It also reduces lung histopathological injury and lowers the secretion of inflammatory cytokines in the lungs. nih.govresearchgate.net

The underlying mechanism for this protection involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Obacunone activates Nrf2 by inhibiting its ubiquitinated proteasome degradation, leading to an upregulation of Nrf2-dependent antioxidant responses. nih.gov This, in turn, helps to counteract the oxidative stress associated with ALI. nih.gov Obacunone's action also involves the inhibition of ferroptosis, an iron-dependent form of cell death, as evidenced by its ability to upregulate GPX4 and SLC7A11 expression and reduce levels of Fe2+ in lung tissue. nih.govresearchgate.net

Obacunone has been identified as a mitigator of chronic pelvic pain syndrome (CPPS) in a mouse model of experimental autoimmune prostatitis. mdpi.comnih.gov The condition is associated with neuroinflammation and the pro-inflammatory depolarization of macrophages within the prostate. nih.gov Oral administration of obacunone was found to significantly alleviate prostatodynia and reduce the pro-inflammatory state of prostatic macrophages in a dose-dependent manner. nih.gov

The therapeutic effect is, at least in part, attributed to the deactivation of macrophage migration inhibitory factor (MIF). mdpi.comnih.gov Obacunone prevents the production of macrophage-derived pro-inflammatory factors, such as IL-6, by inhibiting MIF. nih.gov Studies have shown that the co-administration of obacunone and a known MIF inhibitor (ISO-1) did not produce an additive effect, suggesting they act on the same pathway. nih.gov This indicates that by targeting MIF, obacunone can suppress the local inflammation that drives pain in CPPS. nih.gov

Research has positioned obacunone as a potential therapeutic agent for osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation. nih.gov In models of OA, obacunone demonstrated anti-inflammatory activities by reducing serum levels of IL-6, TNF-α, IL-1β, and IL-18. researchgate.net In interleukin-1β-stimulated primary chondrocytes, it dose-dependently increased the expression of Collagen II while decreasing the expression of matrix-degrading enzymes (ADAMTS-5, MMP-13) and inflammatory cytokines. researchgate.net

The mechanism of action involves the direct inhibition of Histone Deacetylase 1 (HDAC1). nih.govresearchgate.net By binding to and inhibiting HDAC1, obacunone limits the activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway. nih.govresearchgate.net The inhibition of p38MAPK signaling is a known strategy for limiting OA progression. researchgate.net The chondroprotective effects of obacunone were reversed when chondrocytes were transfected with plasmids to overexpress HDAC1 or p38MAPK, confirming these as key targets in its mechanism. researchgate.net

Antioxidant and Oxidative Stress Mitigation Research

Obacunone is recognized for its potent antioxidant activities and its ability to mitigate oxidative stress, primarily through the activation of the Nrf2 signaling cascade. nih.govnih.gov The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant defense system. oup.com Obacunone activates this pathway by inhibiting the ubiquitination and subsequent degradation of Nrf2, leading to its accumulation and translocation into the nucleus. nih.govoup.com

Once activated, Nrf2 promotes the transcription of a wide array of antioxidant and detoxifying genes. nih.govoup.com Studies have shown that treatment with obacunone leads to increased levels of protective enzymes such as superoxide (B77818) dismutase (SOD), glutathione (GSH), and catalase. mdpi.comnih.gov It also inhibits the production of reactive oxygen species (ROS), stabilizes mitochondrial membrane potential, and reduces lipid peroxidation. nih.gov This comprehensive antioxidant response allows obacunone to protect cells from various oxidative insults, including damage induced by high glucose, UV radiation, and other environmental stressors. nih.gov

Table 3: Summary of Obacunone's Antioxidant Mechanisms and Effects

| Mechanism/Effect | Details | Model System | Reference |

|---|---|---|---|

| Nrf2 Pathway Activation | Inhibits Nrf2 ubiquitination, enhancing its stability and nuclear translocation. | Various cell lines (MDA-MB-231, ARPE-19); Mouse models | nih.govnih.govoup.com |

| Antioxidant Enzyme Upregulation | Increases levels of Superoxide Dismutase (SOD), Glutathione (GSH), and Catalase. | NRK-52E cells | mdpi.comnih.gov |

| ROS Production | Inhibits accumulation of Reactive Oxygen Species (ROS). | NRK-52E cells, ARPE-19 cells | nih.gov |

| Mitochondrial Protection | Stabilizes mitochondrial membrane potential. | NRK-52E cells | nih.gov |

| Lipid Peroxidation | Inhibits lipid peroxidation. | ARPE-19 cells | nih.gov |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation and Downstream Target Gene Expression

Obacunone has been identified as a novel activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Mechanistic studies have shown that obacunone facilitates the activation of this pathway by disrupting the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov This action prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its stabilization and accumulation. nih.govnih.gov

Upon stabilization, Nrf2 translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. nih.govliberty.edu This binding initiates the transcription and expression of a suite of cytoprotective genes. nih.govnih.gov Research has demonstrated that treatment with obacunone leads to a dose-dependent increase in the protein levels of Nrf2 and the mRNA levels of its downstream target genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), Heme oxygenase-1 (HO-1), and Multidrug resistance-associated protein 2 (Mrp2). nih.govnih.gov By activating the Nrf2 pathway, obacunone enhances the cell's intrinsic antioxidant defenses, thereby protecting it from oxidative insults. nih.gov

Table 1: Effect of Obacunone on Nrf2 Pathway and Target Gene Expression

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| MDA-MB-231, RAW264.7, LO2 cells | Increased protein levels of Nrf2; Increased mRNA levels of NQO1, Mrp2, and HO-1. | nih.gov |

| HK-2 cells (in vitro DN model) | Activated Nrf2 signaling; Blocked Nrf2-Keap1 interaction; Suppressed Nrf2 ubiquitination and degradation; Increased expression of NQO1 and HO-1. | nih.gov |

Reactive Oxygen Species Scavenging Mechanisms

The primary mechanism by which obacunone scavenges reactive oxygen species (ROS) is through its potent activation of the Nrf2 antioxidant pathway. nih.gov This pathway does not typically involve direct molecular scavenging by obacunone itself, but rather, it upregulates the endogenous production of numerous antioxidant and detoxifying enzymes that neutralize ROS. nih.govliberty.edu

Preclinical studies have consistently shown that pretreatment with obacunone significantly reduces the intracellular accumulation of ROS induced by various stressors, such as hydrogen peroxide (H₂O₂) and ultraviolet radiation. nih.govnih.gov In models of diabetic nephropathy, obacunone treatment markedly decreased the levels of ROS in renal cells exposed to high glucose conditions. nih.govspandidos-publications.com Similarly, in liver fibrosis models, obacunone demonstrated a powerful antioxidant effect by lowering ROS levels in hepatic cells. nih.govnih.gov This reduction in oxidative stress is a key component of its protective effects across different disease models.

Protection against Oxidative Damage in Retinal Pigment Epithelium Cells

Obacunone has demonstrated significant protective effects against oxidative damage in retinal pigment epithelium (RPE) cells, which are crucial for retinal health. nih.govnih.gov In preclinical studies using human ARPE-19 cells and primary murine RPE cells, obacunone effectively counteracted the damaging effects of ultra-violet (UV) radiation, a major source of oxidative stress in the retina. nih.govnih.gov

The compound was shown to potently inhibit several key indicators of oxidative injury, including the accumulation of ROS, mitochondrial depolarization, lipid peroxidation, and the formation of single-strand DNA breaks. nih.govnih.gov Consequently, obacunone treatment substantially alleviated UV-induced RPE cell death and apoptosis. nih.govnih.gov The underlying mechanism for this cytoprotection is the activation of the Nrf2 signaling cascade. nih.gov Further in vivo studies confirmed these findings, showing that intravitreal injection of obacunone could largely inhibit light-induced retinal damage in mice. nih.govaging-us.com

Table 2: Protective Effects of Obacunone on Retinal Pigment Epithelium (RPE) Cells

| Model | Stressor | Key Protective Effects | Mechanism | Reference |

|---|---|---|---|---|

| ARPE-19 cells & Primary Murine RPE cells | UV Radiation | Inhibited ROS accumulation, mitochondrial depolarization, lipid peroxidation, and DNA damage; Alleviated cell death and apoptosis. | Activation of Nrf2 signaling cascade | nih.govnih.gov |

Role in Renal Cyst Development Inhibition in Polycystic Kidney Disease Models

Research has identified obacunone as a promising agent for inhibiting renal cyst development in models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). nih.govresearchgate.net In vitro experiments utilizing Madin-Darby canine kidney (MDCK) cells and embryonic kidney cyst models demonstrated that obacunone significantly inhibits both the formation and subsequent expansion of cysts in a dose-dependent manner. nih.govresearchgate.net

These findings were corroborated in vivo using a kidney-specific Pkd1 knockout mouse model of ADPKD, where treatment with obacunone led to a significant reduction in the development of renal cysts. nih.govresearchgate.net The therapeutic mechanism is linked to its function as an Nrf2 activator. By stimulating the Nrf2 pathway, obacunone suppresses lipid peroxidation through the upregulation of Glutathione Peroxidase 4 (GPX4). nih.govresearchgate.netresearchgate.net This action, in turn, helps to restrain the excessive cell proliferation characteristic of cyst growth by down-regulating the mTOR and MAPK signaling pathways. nih.govresearchgate.netresearchgate.net

Ferroptosis Inhibition in Diabetic Nephropathy Models

Obacunone exerts significant renal-protective effects in models of diabetic nephropathy (DN) by inhibiting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.govspandidos-publications.com In in vitro studies, obacunone protected renal tubular epithelial cells (HK-2) from high-glucose-induced injury by promoting cell viability and suppressing ferroptotic processes. nih.gov This was evidenced by a decrease in markers of ferroptosis such as malondialdehyde (MDA), ferrous ions (Fe²⁺), and ROS, along with an increase in the expression of key anti-ferroptotic proteins, Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). nih.govspandidos-publications.com

The anti-ferroptotic effect of obacunone is mediated through its regulation of Nrf2 homeostasis. nih.govspandidos-publications.com By activating Nrf2, obacunone enhances the antioxidant capacity of the cells, thereby preventing the lipid peroxidation that drives ferroptosis. In vivo studies using a rat model of DN confirmed these findings, showing that obacunone administration improved renal function parameters and mitigated renal pathological injury. nih.govspandidos-publications.com

Table 3: Obacunone's Effect on Ferroptosis Markers in a High-Glucose (HG) In Vitro Model of Diabetic Nephropathy

| Marker | Effect of HG Treatment | Effect of Obacunone + HG Treatment | Implication | Reference |

|---|---|---|---|---|

| GPX4 | Decreased | Increased | Inhibition of ferroptosis | nih.gov |

| SLC7A11 | Decreased | Increased | Inhibition of ferroptosis | nih.gov |

| Malondialdehyde (MDA) | Increased | Decreased | Reduction in lipid peroxidation | nih.govspandidos-publications.com |

| Ferrous Ion (Fe²⁺) | Increased | Decreased | Reduction in iron overload | nih.govspandidos-publications.com |

| Reactive Oxygen Species (ROS) | Increased | Decreased | Reduction in oxidative stress | nih.govspandidos-publications.com |

Anti-fibrotic Research

Mechanistic Investigations in Liver Fibrosis Models

Obacunone has shown considerable anti-fibrotic activity in preclinical models of liver fibrosis. nih.govnih.gov In studies using a carbon tetrachloride (CCl₄)-induced liver fibrosis mouse model, obacunone treatment effectively ameliorated liver injury and fibrosis. nih.gov This was demonstrated by reduced levels of fibrosis markers such as alpha-smooth muscle actin (α-SMA), collagen type 1, and vimentin (B1176767) in liver tissues. nih.govnih.gov

The anti-fibrotic mechanisms of obacunone are multifaceted. A primary mechanism is the suppression of the Transforming Growth Factor-beta (TGF-β)/P-Smad signaling pathway, a central profibrotic pathway that promotes the activation of hepatic stellate cells (HSCs) into collagen-producing myofibroblasts. nih.govnih.gov Obacunone was also found to inhibit the epithelial-mesenchymal transition (EMT) process, which contributes to the fibrotic response. nih.gov Furthermore, its potent antioxidant effects, mediated through the activation of Nrf2 and GPX4, play a crucial role by reducing the oxidative stress that drives HSC activation and fibrogenesis. nih.govnih.gov The critical role of the GPX4 pathway was highlighted in studies where a GPX4 antagonist significantly reversed the therapeutic effects of obacunone on activated HSCs. nih.govnih.gov

Impact on Renal Interstitial Fibrosis

Obacunone has demonstrated a significant protective effect against renal interstitial fibrosis. In a mouse model of unilateral ureteral obstruction, obacunone administration was found to improve renal interstitial fibrosis by activating the nuclear factor erythroid 2-related factor 2 (NRF2)/glutathione peroxidase 4 (GPx4) signaling pathway. uwa.edu.au This pathway is crucial for protecting cells from oxidative stress and ferroptosis, a form of iron-dependent programmed cell death implicated in the pathogenesis of renal fibrosis. By activating NRF2, obacunone enhances the expression of antioxidant enzymes like GPx4, thereby mitigating oxidative damage and inhibiting the fibrotic process in the kidneys. uwa.edu.au

Attenuation of Lung Fibrosis

The anti-fibrotic activity of obacunone extends to pulmonary fibrosis. In mouse models induced by bleomycin, obacunone treatment was shown to inhibit the progression of lung fibrosis. uwa.edu.au The mechanisms underlying this effect are multifaceted, involving both anti-inflammatory and antioxidant properties. uwa.edu.aunih.gov A key pathway implicated is the transforming growth factor-beta (TGF-β)/SMAD signaling cascade, a central regulator of fibrosis. uwa.edu.aunih.gov Obacunone has been found to inhibit this pathway, thereby reducing the excessive deposition of extracellular matrix proteins that characterizes lung fibrosis. uwa.edu.aunih.gov

Epithelial-Mesenchymal Transition (EMT) Modulation

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to tissue fibrosis and cancer progression. Obacunone has been shown to modulate EMT, particularly in the context of liver fibrosis. In a carbon tetrachloride-induced liver fibrosis model, obacunone treatment led to a reduction in the expression of EMT-related proteins such as α-smooth muscle actin and connective tissue growth factor. uwa.edu.au This was associated with the suppression of the TGF-β/Smad signaling pathway, a known inducer of EMT. nih.gov By inhibiting this pathway, obacunone can effectively attenuate the EMT process and mitigate fibrosis. nih.gov

| Disease Model | Key Findings | Mechanism of Action |

| Renal Interstitial Fibrosis | Improved renal interstitial fibrosis. uwa.edu.au | Activation of the NRF2/GPx4 signaling pathway. uwa.edu.au |

| Lung Fibrosis | Inhibited pulmonary fibrosis. uwa.edu.au | Anti-inflammatory and antioxidant properties; Inhibition of the TGF-β/SMAD signaling pathway. uwa.edu.aunih.gov |

| Liver Fibrosis (EMT) | Reduced expression of EMT-related proteins. uwa.edu.au | Suppression of the TGF-β/Smad signaling pathway. nih.gov |

Bone Metabolism Regulation Studies

Obacunone has emerged as a promising natural compound for the regulation of bone metabolism. Research has focused on its dual action of promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts, suggesting its therapeutic potential for metabolic bone diseases like osteoporosis.

Osteoblast Differentiation Promotion Mechanisms

Obacunone has been found to actively promote the differentiation of osteoblasts, the cells responsible for new bone formation. nih.gov Studies have shown that obacunone enhances both early and late stages of osteoblast differentiation. nih.gov This is achieved through the upregulation of key signaling pathways, including the bone morphogenetic protein 2 (BMP2) and Wnt/β-catenin pathways. nih.govnih.govmdpi.com Obacunone increases the expression of BMP2, which in turn leads to the phosphorylation of Smad1/5/8. nih.govnih.gov Simultaneously, it inhibits glycogen (B147801) synthase kinase 3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin. nih.govnih.gov Both of these pathways converge to increase the expression and transcriptional activity of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. nih.govnih.govmdpi.com

Inhibition of Osteoclastogenesis

In addition to promoting bone formation, obacunone also inhibits osteoclastogenesis, the process of osteoclast differentiation and activation, which is responsible for bone resorption. nih.govnih.gov Obacunone has been shown to suppress the differentiation of osteoclast precursors in a dose-dependent manner. nih.gov One of the key mechanisms is the downregulation of Integrin α1 expression and the subsequent attenuation of the Focal Adhesion Kinase (FAK) and Steroid Receptor Coactivator (Src) signaling pathways. nih.govnih.gov Furthermore, obacunone has been identified as a direct inhibitor of the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in osteoclast activity. uwa.edu.aunih.gov By targeting MIF, obacunone attenuates the signaling pathways induced by the receptor activator of nuclear factor kappa-B ligand (RANKL), including the reactive oxygen species (ROS), NF-κB, and mitogen-activated protein kinase (MAPK) pathways. uwa.edu.aunih.gov This ultimately leads to a decreased expression of the master transcriptional factor for osteoclastogenesis, nuclear factor of activated T-cells 1 (NFATc1). uwa.edu.aunih.gov

Therapeutic Potential in Ovariectomy-Induced Osteoporosis Models

The dual action of obacunone on bone metabolism has been validated in preclinical models of postmenopausal osteoporosis. In ovariectomy-induced osteoporotic mice, a model that mimics the estrogen deficiency-related bone loss in postmenopausal women, administration of obacunone has been shown to alleviate bone loss. uwa.edu.aunih.govnih.gov This protective effect is attributed to its ability to inhibit the hyperactivity of osteoclasts, thereby reducing bone resorption and preserving bone mass. uwa.edu.aunih.gov These findings highlight the potential of obacunone as a therapeutic agent for the treatment of osteoporosis and other bone disorders characterized by excessive bone resorption. uwa.edu.aunih.govnih.gov

| Process | Key Findings | Mechanism of Action |

| Osteoblast Differentiation | Promoted early and late osteoblast differentiation. nih.gov | Increased expression of BMP2, phosphorylation of Smad1/5/8, inhibition of GSK3β, and upregulation of β-catenin and RUNX2. nih.govnih.govmdpi.com |

| Osteoclastogenesis Inhibition | Suppressed osteoclast differentiation and resorptive function. uwa.edu.aunih.govnih.gov | Downregulated Integrin α1 and attenuated FAK-Src signaling; Targeted MIF to attenuate RANKL-induced ROS, NF-κB, and MAPK pathways, leading to decreased NFATc1 expression. uwa.edu.aunih.govnih.govnih.gov |

| Ovariectomy-Induced Osteoporosis | Alleviated bone loss. uwa.edu.aunih.gov | Inhibition of hyperactive osteoclasts. uwa.edu.aunih.gov |

Metabolic Regulation Research

Obacunone, a limonoid found in citrus fruits, has been the subject of preclinical research investigating its potential role in regulating various metabolic processes. Studies have explored its effects on obesity, blood sugar levels, and cholesterol metabolism, pointing to complex interactions with key cellular signaling pathways.

Research has indicated that obacunone exhibits potential anti-obesity and anti-hyperglycemic properties. In a study involving obese KKAy mice, dietary supplementation with obacunone for 28 days resulted in notable metabolic improvements compared to a control group. The obacunone-fed mice showed lower levels of blood glucose and glycosylated hemoglobin, key markers for hyperglycemia. nih.gov Furthermore, a reduction in white adipose tissue weight was observed, suggesting an anti-obesity effect. nih.gov

Another mechanism contributing to its anti-hyperglycemic effect is the inhibition of certain digestive enzymes. Obacunone has been reported to have a stronger inhibitory effect on α-glucosidase than acarbose, a known medication used for managing hyperglycemia. mdpi.com By inhibiting this enzyme, obacunone can potentially slow down the breakdown of carbohydrates into simple sugars, thereby reducing the post-meal spike in blood glucose.

| Parameter | Observed Effect in Obacunone-Fed Mice | Reference |

|---|---|---|

| Blood Glucose | Lowered | nih.gov |

| Glycosylated Hemoglobin (HbA1c) | Lowered | nih.gov |

| White Adipose Tissue Weight | Lowered | nih.gov |

| Gastrocnemius & Quadriceps Muscle Weight | Increased | nih.gov |

The metabolic benefits of obacunone appear to be mediated through a dual mechanism involving the G protein-coupled receptor TGR5 and the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov TGR5 is recognized as a promising target for metabolic diseases, as its activation can help prevent obesity and high blood sugar. nih.gov Reporter gene assays have revealed that obacunone stimulates the transcriptional activity of TGR5 in a dose-dependent manner. nih.gov Activation of TGR5 is known to enhance the release of glucagon-like peptide-1 (GLP-1), which in turn helps to lower serum glucose and improve glucose tolerance. mdpi.comnih.gov

Conversely, obacunone acts as an antagonist to PPARγ. mdpi.com PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation (the process by which fat cells mature) and lipid metabolism. mdpi.comopenmedicinalchemistryjournal.com By antagonizing the transcriptional activity of PPARγ, obacunone inhibits adipocyte differentiation and lipid accumulation in cells. mdpi.com This inhibition of PPARγ, combined with the activation of TGR5, is believed to be the primary signaling pathway through which obacunone exerts its anti-obesity and anti-hyperglycemic effects. nih.gov

Obacunone also influences cholesterol metabolism by modulating the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are crucial transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. nih.gov Under normal conditions, when cellular cholesterol is low, SREBPs move from the endoplasmic reticulum to the Golgi apparatus to be processed into their active form, which then travels to the nucleus to activate gene transcription. nih.gov

Research indicates that obacunone facilitates the movement of the SREBP-1/SCAP complex to the Golgi for processing. This action leads to an increase in the total level of the SREBP-1 protein, specifically enhancing the ratio of its mature, active form to its precursor form. As a result, there is an upregulation in the expression of genes associated with the metabolism of cholesterol and other lipids.

Anti-Microbial and Anti-Parasitic Activity Research

In addition to its metabolic effects, obacunone has been investigated for its potential to combat pathogenic microorganisms. Research has focused on its activity against parasites like Plasmodium falciparum and its ability to disarm bacterial pathogens by interfering with their virulence mechanisms.

While various limonoids and extracts from citrus plants have been evaluated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, specific and detailed preclinical investigations focusing solely on isolated obacunone are not extensively documented in scientific literature. nih.gov General screenings of plant extracts have shown that components within the Rutaceae family (which includes citrus) possess compounds with potential antimalarial properties. However, dedicated studies to isolate and characterize the specific efficacy and mechanism of action of obacunone against P. falciparum are limited. Therefore, while the broader class of compounds to which obacunone belongs is of interest, its individual potential as an antimalarial agent requires further dedicated research.

Obacunone has demonstrated significant antivirulence activity, a strategy that aims to inhibit the harmful effects of pathogens rather than killing them directly. This approach may reduce the pressure for developing antibiotic resistance. Obacunone has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate group behaviors, including the expression of virulence factors. nih.gov

In studies involving enterohemorrhagic Escherichia coli O157:H7 (EHEC) and Vibrio harveyi, obacunone was found to inhibit QS-dependent virulence, including the formation of biofilms and the expression of genes related to motility. asm.org

Furthermore, transcriptomic studies on the foodborne pathogen Salmonella enterica serovar Typhimurium revealed that obacunone represses key virulence genes. Specifically, it downregulates genes within Salmonella Pathogenicity Island 1 (SPI-1) and Salmonella Pathogenicity Island 2 (SPI-2). nih.govnih.gov SPI-1 is essential for the invasion of epithelial cells, and its repression by obacunone leads to a significant reduction in the adhesion and invasion of S. Typhimurium into Caco-2 human intestinal cells. nih.gov Obacunone also represses the maltose (B56501) transporter and hydrogenase operons in Salmonella. nih.gov This antivirulence effect appears to be mediated, at least in part, through the EnvZ sensor kinase. nih.govcngb.org

| Bacterial Pathogen | Mechanism/Effect | Reference |

|---|---|---|

| Escherichia coli O157:H7 | Inhibition of quorum sensing-dependent virulence; Repression of the locus of enterocyte effacement (LEE). | nih.gov |

| Vibrio harveyi | Inhibition of cell-to-cell signaling (quorum sensing). | asm.org |

| Salmonella Typhimurium | Repression of Salmonella Pathogenicity Islands 1 (SPI-1) and 2 (SPI-2); Repression of maltose transporter and hydrogenase operon; Reduced adhesion and invasion of Caco-2 cells. | nih.govnih.gov |

In silico and Preclinical Screening for Antiviral Potential

Computational, or in silico, screening studies have identified obacunone as a compound with potential antiviral properties. Molecular docking analyses have explored its binding affinity to various protein targets of the SARS-CoV-2 virus. These studies have shown that obacunone may interact with key viral proteins, including the 3C-like protease (3CLpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and the receptor-binding domain (RBD) of the spike glycoprotein (B1211001). researchgate.net Furthermore, density functional theory and molecular dynamics simulations suggest that obacunone can form stable binding interactions with the spike protein, potentially interfering with its function. nih.gov

Following these computational predictions, preclinical in vitro studies have provided preliminary evidence of obacunone's antiviral activity. One study confirmed the virucidal effects of obacunone against a SARS-CoV-2 isolate obtained from a patient. nih.gov The research determined the half-maximal inhibitory concentration (IC₅₀) required to neutralize the virus. nih.gov

| Study Type | Virus | Target/Assay | Key Findings | Reference |

|---|---|---|---|---|

| In silico (Molecular Docking) | SARS-CoV-2 | 3CLpro, PLpro, RdRp, Spike Glycoprotein-RBD, ACE2 | Obacunone demonstrated potential binding affinity to multiple viral protein targets. | researchgate.net |

| In vitro | SARS-CoV-2 | Virucidal Activity Assay | Obacunone exhibited virucidal activity with an IC₅₀ of 31 μg/mL. | nih.gov |

Anti-Tuberculosis Compound Identification

Currently, there is no publicly available scientific literature or research data detailing the investigation of obacunone for anti-tuberculosis activity.

Neuroprotective Research

Mechanisms of Neuronal Protection Against Oxidative Stress

Obacunone has demonstrated neuroprotective effects against oxidative stress, a key factor in the pathology of neurodegenerative diseases. Research using mouse hippocampal HT22 neuronal cells has shown that obacunone can mitigate glutamate-induced toxicity. The protective mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Obacunone promotes the stabilization and nuclear translocation of Nrf2. nih.gov This activation leads to an enhanced antioxidant defense in neuronal cells. Specifically, obacunone has been shown to increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and catalase. nih.gov By bolstering these endogenous antioxidant systems, obacunone helps to reduce the accumulation of reactive oxygen species (ROS) and protect neurons from oxidative damage. nih.gov

| Cell Model | Inducing Agent | Key Mechanism | Observed Effects | Reference |

|---|---|---|---|---|

| Mouse Hippocampal HT22 Cells | Glutamate | Activation of the Nrf2 pathway | Increased levels of antioxidant enzymes (SOD, GSH), and reduced ROS accumulation. | nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement in Neuroprotection

The neuroprotective effects of obacunone are also linked to its modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, the p38 MAPK pathway has been identified as a key component in obacunone's mechanism of action in neuronal cells.

| Cell Model | Pathway | Key Molecular Event | Downstream Effect | Reference |

|---|---|---|---|---|

| Mouse Hippocampal HT22 Cells | p38 MAPK | Phosphorylation of p38 MAPK | Induction of Heme Oxygenase-1 (HO-1) expression, contributing to neuroprotection. | researchgate.net |

Insecticidal Activity Research

Antifeedant Effects on Agricultural Pests

Obacunone has been investigated for its potential as a natural insect antifeedant, a substance that deters insects from feeding. Research has demonstrated its activity against several significant agricultural pests.

In laboratory assays, obacunone was tested against the African armyworm (Spodoptera exempta), the sugarcane borer (Eldana saccharina), and the legume pod borer (Maruca testulalis). cambridge.org The results indicated that obacunone exhibited mild antifeedant activity against Spodoptera exempta at high concentrations. cambridge.org However, it displayed potent antifeedant effects against both Eldana saccharina and Maruca testulalis. cambridge.org These findings suggest that obacunone can interfere with the feeding behavior of certain insect species, highlighting its potential for use in pest management strategies. cambridge.org

| Pest Species | Common Name | Observed Antifeedant Activity | Reference |

|---|---|---|---|

| Spodoptera exempta | African Armyworm | Mildly active at high concentrations | cambridge.org |

| Eldana saccharina | Sugarcane Borer | Potent activity | cambridge.org |

| Maruca testulalis | Legume Pod Borer | Potent activity | cambridge.org |

Molt Inhibiting Activity

Obacunone has demonstrated notable molt-inhibiting activity against certain insect species, suggesting its potential as an insect growth regulator. Research has shown that obacunone can disrupt the normal molting process, which is a critical stage in arthropod development for growth and maturation. nih.govnih.gov This disruption can lead to mortality or the formation of malformed individuals, ultimately impacting the pest population.

One study investigated the effects of obacunone on the mosquito species Culex quinquefasciatus. The compound was found to effectively inhibit molting, with a recorded median effective concentration (EC50) of 6.31 parts per million (ppm) and a 95% effective concentration (EC95) of 44.67 ppm. nih.gov This indicates a dose-dependent relationship where increasing concentrations of obacunone lead to a higher incidence of molting failure.

Furthermore, investigations into synthetic derivatives of obacunone have provided additional evidence of its interference with insect development. researchgate.net Derivatives of obacunone have been observed to induce significant malformations in the oriental armyworm, Mythimna separata. These abnormalities include the development of wrinkled bodies, malformed pupae, and flawed wings. researchgate.net Such developmental defects suggest that obacunone and its analogs likely interfere with the insect's molting hormone pathways, leading to lethal or sublethal consequences. researchgate.net

**Table 1: Molt Inhibiting Efficacy of Obacunone against *Culex quinquefasciatus***

| Parameter | Value (ppm) |

|---|---|

| EC50 | 6.31 nih.gov |

| EC95 | 44.67 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Pesticidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. epa.govmst.dk In the context of pesticide research, QSAR models are developed to identify the key structural features of a molecule that contribute to its pesticidal efficacy. mst.dknih.gov This approach allows for the rational design and synthesis of more potent analogs.

A significant QSAR study was conducted on a series of C7-oxime ester derivatives of obacunone to explore and enhance their insecticidal activity against the pre-third-instar larvae of the oriental armyworm, Mythimna separata. rsc.orgrsc.org The study aimed to elucidate the relationship between the structural modifications of obacunone and the resulting biological activity.

The developed QSAR model demonstrated a strong predictive capacity, with a correlation coefficient (R²) of 0.891 and a cross-validation correlation coefficient (Q²) of 0.835. rsc.org The model identified five key molecular descriptors that significantly influence the insecticidal activity of the obacunone derivatives:

RDF100v (Radial Distribution Function - 10.0 / weighted by van der Waals volumes): This was identified as the most crucial descriptor, suggesting that the spatial arrangement and volume of atoms at a specific distance are critical for activity. rsc.orgrsc.org

RDF105u (Radial Distribution Function - 10.5 / unweighted): This descriptor also relates to the spatial distribution of atoms within the molecule. rsc.orgdntb.gov.ua

Dm (Dipole moment): The dipole moment of the molecule was found to be an important factor, indicating that electrostatic interactions play a role in the compound's mechanism of action. rsc.orgdntb.gov.ua

Mor15m (3D-MoRSE - signal 15 / weighted by atomic masses): This descriptor captures three-dimensional structural information based on electron diffraction. rsc.orgdntb.gov.ua

R1u (R autocorrelation of lag 1 / unweighted): This descriptor relates to the topology of the molecule. rsc.orgdntb.gov.ua

The study revealed that specific structural modifications could enhance pesticidal efficacy. For instance, in the C7-oxime alkylester series, the length of the side chain at the C-7 position was found to be a critical determinant of insecticidal activity. rsc.org In the C7-oxime arylester series, the introduction of a chlorine atom onto the phenyl ring at the C-7 position resulted in some of the most potent compounds. rsc.org Several of these modified compounds, such as 3e, 3r, 3s, and 3w, exhibited final mortality rates greater than 60%, surpassing the efficacy of the parent compound obacunone and the positive control, toosendanin. rsc.org

Advanced Research Methodologies and Techniques

In vitro Cellular Model Systems and Assays

In vitro studies using cultured cells are fundamental in dissecting the specific cellular and molecular mechanisms of Obacunone. A variety of established cell lines, representing both cancerous and normal tissues, have been employed to investigate its effects on cell health, proliferation, and death.

Cell viability and proliferation assays are cornerstone techniques used to assess the cytotoxic and cytostatic effects of Obacunone. These assays typically measure metabolic activity or cellular integrity to quantify the number of living, proliferating cells after exposure to the compound.